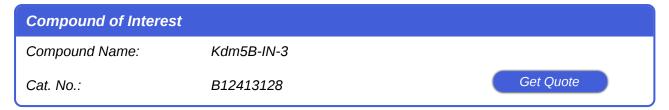


KDM5B-IN-3: A Technical Overview of its Discovery and Preclinical Development

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For Researchers, Scientists, and Drug Development Professionals

Introduction

KDM5B (Lysine-Specific Demethylase 5B), also known as JARID1B or PLU-1, is a histone H3 lysine 4 (H3K4) demethylase that plays a critical role in transcriptional regulation. Its overexpression has been implicated in various cancers, including gastric cancer, by promoting cell proliferation and metastasis, making it a promising therapeutic target. This technical guide provides an in-depth overview of the discovery and development of **KDM5B-IN-3**, a pyrazole derivative identified as a cellularly active inhibitor of KDM5B.

Discovery and Optimization

KDM5B-IN-3, initially identified as "compound 5," was discovered through a structure-based virtual screening and subsequent biochemical screening of a pyrazole derivative library.[1] The initial compound demonstrated inhibitory activity against KDM5B with a half-maximal inhibitory concentration (IC50) of 9.32 μΜ.[1]

Further optimization of this initial hit led to the development of compound 27ab (1-(4-methoxyphenyl)-N-(2-methyl-2-morpholinopropyl)-3-phenyl-1H-pyrazole-4-carboxamide), a significantly more potent inhibitor with an IC50 of 0.0244 μ M.[1] This optimization represents a greater than 380-fold increase in potency, highlighting a successful structure-activity relationship (SAR) exploration.



Quantitative Data Summary

Compound	Target	IC50 (μM)
KDM5B-IN-3 (compound 5)	KDM5B	9.32
Compound 27ab	KDM5B	0.0244

Experimental ProtocolsSynthesis of Pyrazole Derivatives

The synthesis of the pyrazole scaffold and its derivatives, including **KDM5B-IN-3** and compound 27ab, followed a multi-step synthetic route. While the full detailed protocol is outlined in the primary literature, the general scheme involves the construction of the core pyrazole ring followed by the addition of various substituents to explore the chemical space and optimize for potency and selectivity.

In Vitro KDM5B Inhibition Assay (IC50 Determination)

The inhibitory activity of the compounds against KDM5B was determined using a biochemical assay. The general protocol is as follows:

- Enzyme and Substrate Preparation: Recombinant human KDM5B protein and a synthetic peptide corresponding to the N-terminal tail of histone H3 with trimethylated lysine 4 (H3K4me3) are prepared in an appropriate assay buffer.
- Compound Incubation: A series of dilutions of the test compounds (e.g., KDM5B-IN-3, compound 27ab) are incubated with the KDM5B enzyme.
- Reaction Initiation: The demethylation reaction is initiated by the addition of the H3K4me3 substrate and necessary co-factors (e.g., α-ketoglutarate, Fe(II), and ascorbate).
- Detection: The reaction is allowed to proceed for a defined period, after which the level of demethylated product is quantified. This is often achieved using methods such as formaldehyde detection, antibody-based detection of the demethylated product, or mass spectrometry.



 Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the doseresponse curve to a suitable pharmacological model.

Cellular Assays

The cellular activity of the KDM5B inhibitors was evaluated in the human gastric cancer cell line, MKN45.[1]

- Western Blot Analysis of Histone Methylation:
 - MKN45 cells are treated with varying concentrations of the inhibitor (e.g., compound 27ab)
 for a specified time.
 - Histones are extracted from the cell lysates.
 - Western blotting is performed using specific antibodies to detect the levels of H3K4me3, H3K4me1, H3K9me2/3, and H3K27me2.
 - This assay confirms the on-target effect of the inhibitor by observing an accumulation of the KDM5B substrates (H3K4me3 and H3K4me2) without affecting other histone marks.[1]
- Cell Proliferation Assay:
 - MKN45 cells are seeded in multi-well plates and treated with the KDM5B inhibitor at various concentrations.
 - Cell viability is assessed at different time points using a standard method like the MTT assay.
 - The effect of the inhibitor on cell proliferation is determined by comparing the growth of treated cells to untreated controls.[1]
- Wound Healing and Migration Assays:
 - A "wound" or scratch is created in a confluent monolayer of MKN45 cells.
 - Cells are then treated with the KDM5B inhibitor.

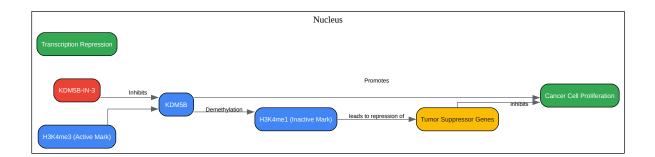


- The rate of wound closure is monitored over time through microscopy to assess cell migration.[1]
- Transwell migration assays can also be employed for a more quantitative assessment of cell migration.

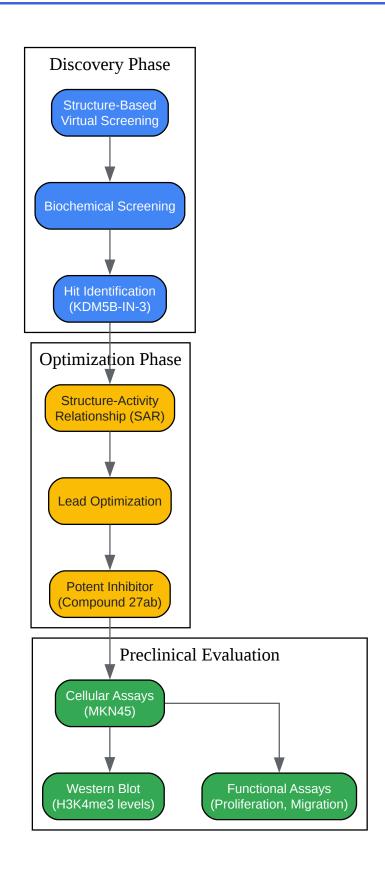
Visualizations Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of KDM5B action and the workflow for inhibitor screening and evaluation.









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References

- 1. Discovery of pyrazole derivatives as cellular active inhibitors of histone lysine specific demethylase 5B (KDM5B/JARID1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
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